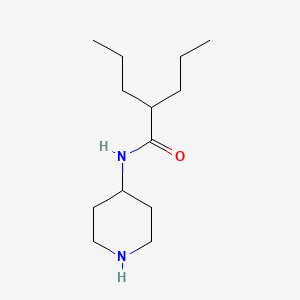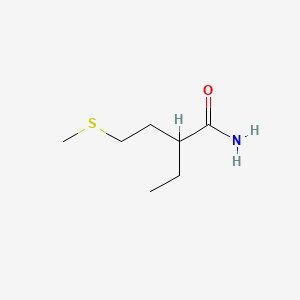
2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione
Vue d'ensemble
Description
2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione, also known as Menadione, is a synthetic compound that belongs to the group of vitamins K. It has a molecular formula of C11H8O2 and a molecular weight of 172.18 g/mol. Menadione is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione acts as a co-factor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational modification of certain proteins by adding a carboxylic acid group to specific glutamic acid residues. This modification is essential for the activation of clotting factors and bone matrix proteins. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione also acts as an electron acceptor in the electron transport chain, which is responsible for generating ATP in the mitochondria.
Biochemical and Physiological Effects:
2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This stress can cause damage to cellular components such as DNA, proteins, and lipids. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has also been shown to induce DNA damage and inhibit DNA repair mechanisms. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has been found to have toxic effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has several advantages for lab experiments. It is readily available and relatively inexpensive. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has been extensively studied, and its mechanism of action is well understood. However, 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has certain limitations for lab experiments. It is highly reactive and can cause oxidative stress, which can lead to cell death. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione is also unstable in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione research. One area of research is the development of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione analogs that have improved stability and reduced toxicity. Another area of research is the use of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione in combination with other drugs for the treatment of cancer. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has also been studied for its potential use as a diagnostic tool for cancer. Further research is needed to fully understand the potential of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione in cancer diagnosis and treatment.
Applications De Recherche Scientifique
2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has been extensively studied for its biological and pharmacological activities. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione has been used in the treatment of various types of cancer such as breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15(17)14(9)16/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXOCWRSDXOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C=C2)C(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562140 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
CAS RN |
127791-77-9 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



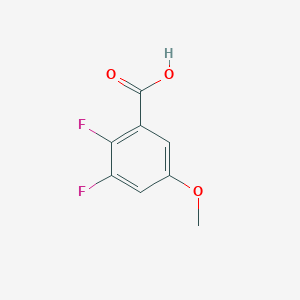
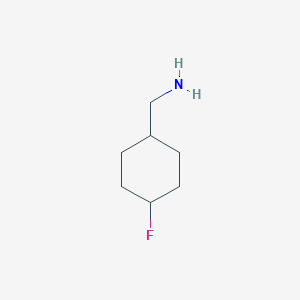
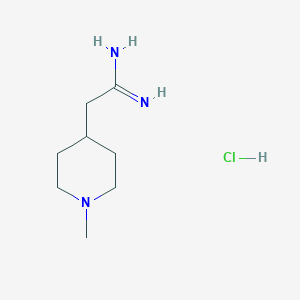
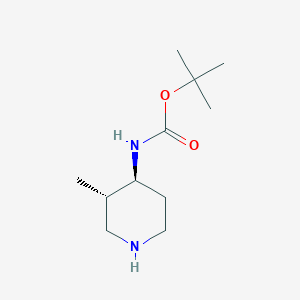
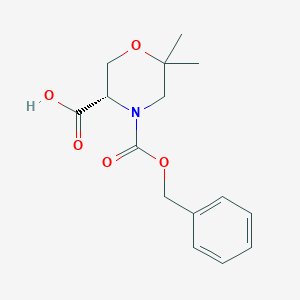
![[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3365860.png)
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
![Isoxazolo[2,3-a]benzimidazole(9CI)](/img/structure/B3365871.png)
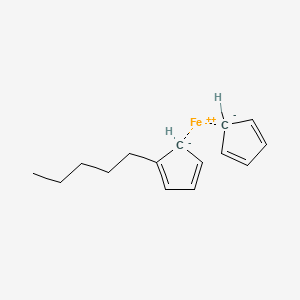


![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
